Cas no 13030-26-7 (2H-1-Benzopyran, 3,4-dihydro-2-methyl-)

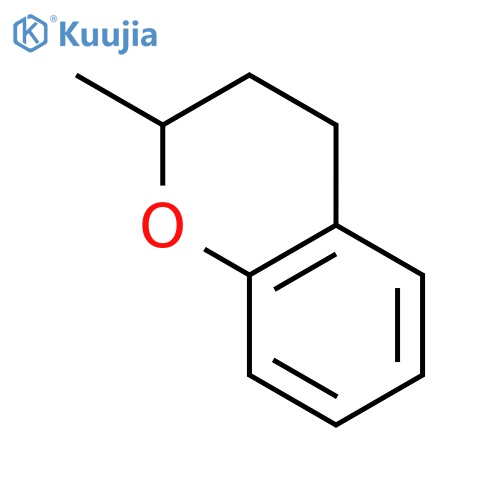

13030-26-7 structure

商品名:2H-1-Benzopyran, 3,4-dihydro-2-methyl-

2H-1-Benzopyran, 3,4-dihydro-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran, 3,4-dihydro-2-methyl-

- 2-methyl-3,4-dihydro-2H-chromene

- SCHEMBL155647

- 2-Methylchromane

- CS-0283271

- 2-Methylchroman

- 2-methyl-3,4-dihydro-2H-1-benzopyran

- SCHEMBL17167266

- DTXSID40327546

- methylchroman

- DTXSID10871208

- EN300-80121

- NSC-665553

- 13030-26-7

- NSC665553

-

- インチ: InChI=1S/C10H12O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8H,6-7H2,1H3

- InChIKey: KGALVPYTKQIBAA-UHFFFAOYSA-N

- ほほえんだ: CC1CCC2=CC=CC=C2O1

計算された属性

- せいみつぶんしりょう: 148.089

- どういたいしつりょう: 148.089

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2H-1-Benzopyran, 3,4-dihydro-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-80121-10.0g |

2-methyl-3,4-dihydro-2H-1-benzopyran |

13030-26-7 | 10.0g |

$4667.0 | 2023-02-12 | ||

| Enamine | EN300-80121-0.1g |

2-methyl-3,4-dihydro-2H-1-benzopyran |

13030-26-7 | 0.1g |

$956.0 | 2023-02-12 | ||

| Enamine | EN300-80121-0.25g |

2-methyl-3,4-dihydro-2H-1-benzopyran |

13030-26-7 | 0.25g |

$999.0 | 2023-02-12 | ||

| Enamine | EN300-80121-1.0g |

2-methyl-3,4-dihydro-2H-1-benzopyran |

13030-26-7 | 1.0g |

$1086.0 | 2023-02-12 | ||

| Enamine | EN300-80121-2.5g |

2-methyl-3,4-dihydro-2H-1-benzopyran |

13030-26-7 | 2.5g |

$2127.0 | 2023-02-12 | ||

| Enamine | EN300-80121-5.0g |

2-methyl-3,4-dihydro-2H-1-benzopyran |

13030-26-7 | 5.0g |

$3147.0 | 2023-02-12 | ||

| Enamine | EN300-80121-0.05g |

2-methyl-3,4-dihydro-2H-1-benzopyran |

13030-26-7 | 0.05g |

$912.0 | 2023-02-12 | ||

| Enamine | EN300-80121-0.5g |

2-methyl-3,4-dihydro-2H-1-benzopyran |

13030-26-7 | 0.5g |

$1043.0 | 2023-02-12 |

2H-1-Benzopyran, 3,4-dihydro-2-methyl- 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

13030-26-7 (2H-1-Benzopyran, 3,4-dihydro-2-methyl-) 関連製品

- 119-98-2(dl-Tocol)

- 1746-11-8(2-Methylcoumaran)

- 493-08-3(3,4-Dihydro-2H-1-benzopyran)

- 119-13-1(δ-Tocopherol (>90%))

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量